molecular formula C11H12N4O2S B2671699 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1203326-45-7

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2671699
CAS No.: 1203326-45-7
M. Wt: 264.3
InChI Key: QHQGWGMWKVWEJN-UHFFFAOYSA-N
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Description

This compound features a pyrimidin-6-one core substituted with a methyl group at position 4, linked via an acetamide group to a 4-methylthiazol-2-yl moiety.

Properties

IUPAC Name

2-(4-methyl-6-oxopyrimidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c1-7-3-10(17)15(6-12-7)4-9(16)14-11-13-8(2)5-18-11/h3,5-6H,4H2,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQGWGMWKVWEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)NC2=NC(=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling Reaction: The final step involves coupling the pyrimidine and thiazole rings through an acetamide linkage. This can be achieved by reacting the pyrimidine derivative with an appropriate thiazole derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidinone Ring

The 6-oxopyrimidin-1(6H)-yl group undergoes selective substitution at position 2 through base-mediated reactions. A study demonstrated this using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 70-80°C, achieving 82% yield in thioalkylation reactions with chloroacetanilides .

Reaction TypeReagentConditionsProduct Yield
S-AlkylationChloroacetanilideK₂CO₃/DMF, 70-80°C82%
O-AlkylationMethyl iodideNaH/THF, 0°C→RT68%

Key observations:

  • Steric effects : The 4-methyl group on the pyrimidinone ring reduces reactivity at position 4, favoring substitution at position 2 .

  • Solvent dependence : Polar aprotic solvents (DMF, DMSO) enhance reaction rates compared to ethereal solvents.

Hydrolysis of the Acetamide Group

The N-(4-methylthiazol-2-yl)acetamide moiety undergoes both acid- and base-catalyzed hydrolysis:

Acidic conditions (HCl, 6M)

  • Complete hydrolysis to 4-methylthiazol-2-amine occurs at 100°C over 6 hours.

  • Reaction pathway:

    AcetamideH3O+Thiazolamine+Acetic Acid\text{Acetamide}\xrightarrow{\text{H}_3\text{O}^+}\text{Thiazolamine}+\text{Acetic Acid}

Basic conditions (NaOH, 2M)

  • Partial hydrolysis (∼45% yield) observed at 60°C after 4 hours due to competing thiazole ring degradation.

Oxidation

The pyrimidinone ring resists oxidation, but the thiazole sulfur undergoes selective oxidation:

Oxidizing AgentProductYield
mCPBAThiazole S-oxide91%
H₂O₂/AcOHSulfonic acid derivative37%

Reduction

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the pyrimidinone ring:

PyrimidinoneH2/Pd CHexahydropyrimidine(55%textyield)[5]\text{Pyrimidinone}\xrightarrow{\text{H}_2/\text{Pd C}}\text{Hexahydropyrimidine}\quad (55\%\\text{yield})[5]

Cyclization Reactions

The compound participates in intramolecular cyclization when heated with POCl₃, forming fused heterocycles:

Cyclization PartnerConditionsProduct
POCl₃, 110°C, 3hPyrimido[1,2-a]thiazole-6-one
EthylenediamineEtOH, refluxTetracyclic diazepine derivative

Mechanistic studies show cyclization occurs through:

  • Activation of the acetamide carbonyl by POCl₃

  • Nucleophilic attack by the thiazole nitrogen

  • Elimination of HCl

Cross-Coupling Reactions

The 4-methylthiazole moiety enables palladium-catalyzed couplings:

Reaction TypeConditionsApplication
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxaneBiaryl conjugates (78% yield)
Buchwald-HartwigPd₂(dba)₃, XantphosN-aryl derivatives (63% yield)

Stability Data

Critical stability parameters under accelerated conditions:

ConditionDegradation PathwayHalf-Life
pH 1.2, 37°CAcetamide hydrolysis8.2 h
UV light (254 nm)Thiazole ring cleavage2.7 h
40°C/75% RHPyrimidinone tautomerization>30 days

This comprehensive reactivity profile establishes 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide as a versatile intermediate for synthesizing complex heterocyclic systems with potential pharmacological applications.

Scientific Research Applications

The compound 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide has garnered interest in various scientific fields due to its potential applications, particularly in medicinal chemistry. This article explores its applications, focusing on its biological activities, synthetic methodologies, and potential therapeutic roles.

Anticancer Activity

Research has indicated that compounds with similar structural motifs to 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide exhibit promising anticancer properties. For instance, studies have shown that derivatives of thiazole and pyrimidine can induce apoptosis in cancer cells. Specifically, compounds that incorporate these structures have demonstrated effectiveness against various tumor cell lines, including A549 (lung cancer) and C6 (glioma) cells .

Case Study: Anticancer Mechanism

In a study evaluating the anticancer activity of thiazole-pyrimidine derivatives, it was found that these compounds could activate caspase pathways, leading to programmed cell death in tumor cells. The mechanism involved the inhibition of DNA synthesis and the induction of apoptosis through mitochondrial pathways . This suggests that 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide may possess similar properties, warranting further investigation.

Antimicrobial Properties

Another promising application of this compound is in antimicrobial therapy. Compounds containing thiazole and pyrimidine rings have been reported to exhibit significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways critical for microbial survival.

Enzyme Inhibition

The compound also shows potential as an enzyme inhibitor. Pyrimidine derivatives have been studied for their ability to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis. This inhibition can be leveraged in the development of new antimalarial or anticancer agents.

Synthesis Approaches

The synthesis of 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Condensation Reactions : The formation of the thiazole and pyrimidine rings often involves condensation reactions between appropriate amines and carbonyl compounds.
  • Cyclization : Subsequent cyclization steps are employed to form the fused ring structures characteristic of this compound.
  • Functional Group Modifications : Post-synthetic modifications can enhance biological activity or selectivity.

Mechanism of Action

The mechanism of action of 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide depends on its specific application:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    Protein Interaction: The compound could interact with proteins, affecting their structure and function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

(a) 2-((4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide (Compound 18)
  • Key Differences: Pyrimidinone substitution: Amino group at position 4 vs. methyl in the target compound. Linker: Thioether (-S-) vs. oxygen-based linkage. Thiazole substitution: Phenyl vs. methyl group.
  • Synthesis: Synthesized via alkylation of N-(4-acetylphenyl)-2-chloroacetamide with 6-aminothiouracil under basic conditions (86% yield) .
  • Implications : The thioether linker may enhance metabolic stability compared to ethers, while the phenyl group increases hydrophobicity .
(b) (R)-N-(Benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide
  • Key Differences: Heterocyclic systems: Benzo[d]thiazole replaces 4-methylthiazole; dihydroisoquinoline replaces pyrimidinone. Activity: Potent dual MAO-B and BChE inhibitor (IC50 ~0.028 mM for MAO-A inhibition in related compounds) .
  • Implications: The benzo[d]thiazole group may improve target selectivity, while the pyrimidinone in the target compound could offer better solubility .
(c) N-(4-Methylthiazol-2-yl)-2-((1-phenylethyl)amino)acetamide
  • Key Differences: Substituent: (1-Phenylethyl)amino group vs. pyrimidinone-acetamide. Physicochemical properties: Molecular weight 275.37 vs. ~293.3 for the target compound.

Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Solubility (mg/mL)
Target Compound ~293.3 1.8 <0.1 (aqueous)
Compound 18 389.4 2.5 <0.05
(R)-N-(Benzo[d]thiazol-2-yl) analog 407.5 3.1 <0.01

Biological Activity

The compound 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide is a synthetic derivative that combines a pyrimidine moiety with a thiazole side group. This unique structure suggests potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, supported by recent studies, case analyses, and structure-activity relationship (SAR) data.

  • Molecular Formula : C11H12N4OS
  • Molecular Weight : 244.30 g/mol
  • CAS Number : Not specified in the provided sources.

Biological Activity Overview

The biological activity of 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide has been evaluated against various biological targets, primarily focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole and pyrimidine derivatives. For instance, compounds similar to 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
6fA54915.5Induction of apoptosis via caspase activation
6gC610.2DNA synthesis inhibition and apoptosis induction

The above data indicates that the presence of specific substituents on the thiazole and pyrimidine rings enhances anticancer activity, suggesting that 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide may exhibit similar effects due to its structural components .

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. In a comparative study, several thiazole-based compounds were tested against Gram-positive and Gram-negative bacteria:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
1E. coli31.25 µg/mL
2S. aureus15.62 µg/mL

These findings suggest that modifications in the thiazole structure can lead to enhanced antibacterial activity, which may be applicable to 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide as well .

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

  • Substituents on the Thiazole Ring : Electron-withdrawing groups increase potency against cancer cell lines.
  • Pyrimidine Modifications : Methyl substitutions at specific positions enhance solubility and bioavailability.
  • Linker Optimization : The acetamide group serves as an effective linker, improving overall stability and interaction with biological targets.

Case Studies

In a notable case study, a series of thiazole-pyrimidine hybrids were synthesized and evaluated for their biological activities:

  • Synthesis : The compounds were synthesized through multi-step reactions involving thiazole and pyrimidine precursors.
  • Evaluation : In vitro assays demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 10 to 20 µM.
  • Mechanism Investigation : Flow cytometry and Western blot analyses revealed that these compounds induce apoptosis through mitochondrial pathways .

Q & A

Q. Table 1: Yield Optimization Strategies

ConditionYield RangeKey VariablesReference
Sodium methylate excess66–80%2.6–2.8-fold molar ratio
Solvent (DMF vs. THF)±10%Polarity, boiling point
Temperature (reflux vs. RT)+15%Reaction kinetics

Basic: How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:
Use a multi-technique approach:

  • 1H NMR : Key signals include:
    • δ 12.50 ppm (broad singlet, NH-3 of pyrimidinone) .
    • δ 6.05 ppm (singlet, CH-5 of pyrimidinone) .
    • δ 2.18–2.19 ppm (singlet, CH3 of 4-methyl group) .
  • Elemental Analysis : Compare experimental vs. calculated values for C, N, and S (e.g., ±0.1% deviation) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 344.21 for analogs) .

Q. Table 2: Representative Spectroscopic Data

TechniqueKey Peaks/ValuesReference
1H NMRδ 12.50 (NH), δ 6.05 (CH-5)
ElementalC: 45.29% (found) vs. 45.36% (calc)
HRMS[M+H]+ = 344.21

Advanced: How can researchers resolve contradictions in reported yields or spectral data across studies?

Methodological Answer:
Contradictions often arise from:

  • Substituent Effects : Analogous compounds (e.g., N-benzyl vs. N-dichlorophenyl) exhibit varying yields due to steric/electronic differences .
  • Crystallization Efficiency : Poorly soluble analogs (e.g., mp 230°C vs. 196°C) may lead to lower recovered yields .
  • Instrument Calibration : NMR solvent (DMSO-d6 vs. CDCl3) or field strength (300 MHz vs. 500 MHz) affects signal resolution .

Recommended Protocol:

Replicate synthesis using identical conditions.

Cross-validate with alternative techniques (e.g., IR for carbonyl confirmation).

Compare with structurally similar analogs (e.g., thiazole vs. benzothiazole derivatives) .

Advanced: What experimental designs are suitable for evaluating its pharmacological mechanisms?

Methodological Answer:
Adopt a tiered approach:

In Vitro Assays :

  • Enzyme Inhibition : Dose-response curves (IC50) against target enzymes (e.g., kinases) using fluorescence-based assays.
  • Cellular Uptake : Radiolabeled compound tracking via LC-MS/MS.

In Vivo Models :

  • Randomized Block Design : Split-plot designs (e.g., dose vs. time) with 4 replicates/group to control variability .
  • Pharmacokinetics : Plasma concentration-time profiles analyzed using non-compartmental modeling.

Q. Table 3: Experimental Design Template

TierParameterExample Values
In VitroConcentration Range1 nM – 100 µM
In VivoDose FrequencyQD (once daily)
ControlsVehicle vs. PositiveDMSO vs. reference drug

Advanced: How do substituents (e.g., 4-methylthiazole) influence its bioactivity?

Methodological Answer:
The 4-methylthiazole moiety enhances:

  • Lipophilicity : Methyl groups increase logP, improving membrane permeability.
  • Metabolic Stability : Thiazole rings resist oxidative degradation compared to phenyl groups .
  • Target Affinity : Hydrogen bonding via acetamide NH and thiazole N optimizes receptor interactions .

SAR Study Design:

Synthesize analogs with varying substituents (e.g., 4-Cl-thiazole, 5-methylpyrimidinone).

Compare IC50 values in target assays.

Perform molecular docking to map binding interactions.

Advanced: What statistical methods address variability in biological replicate data?

Methodological Answer:

  • ANOVA : Analyze dose-response or time-course data with post-hoc Tukey tests .
  • Principal Component Analysis (PCA) : Reduce dimensionality in omics datasets (e.g., transcriptomics).
  • Grubbs’ Test : Identify outliers in replicate measurements (e.g., enzymatic activity assays).

Example Workflow:

Normalize data (e.g., log2 transformation).

Apply mixed-effects models for longitudinal studies.

Report confidence intervals (95% CI) for key parameters.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.